(3S)-3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic compound that features a piperazine ring and a benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are common for monitoring the reaction progress and assessing the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A piperazine derivative used as an antihistamine.
Aripiprazole: An antipsychotic medication featuring a piperazine ring.
Quetiapine: Another antipsychotic with a similar structural motif.
Uniqueness
What sets 3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE apart is its unique combination of a piperazine ring and a benzodiazepine core, which may confer distinct pharmacological properties and therapeutic potential .
Properties
Molecular Formula |
C21H21ClN4O3 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
(3S)-3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C21H21ClN4O3/c22-14-4-3-5-15(12-14)25-8-10-26(11-9-25)19(27)13-18-21(29)23-17-7-2-1-6-16(17)20(28)24-18/h1-7,12,18H,8-11,13H2,(H,23,29)(H,24,28)/t18-/m0/s1 |
InChI Key |
AHOUFDUEAAKGKP-SFHVURJKSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C[C@H]3C(=O)NC4=CC=CC=C4C(=O)N3 |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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